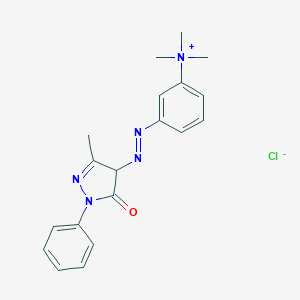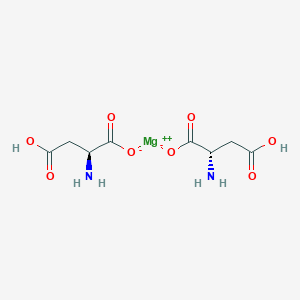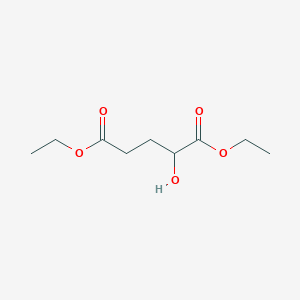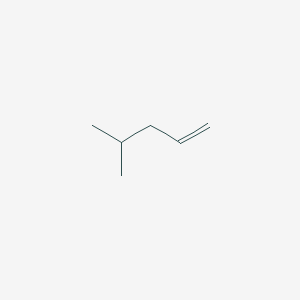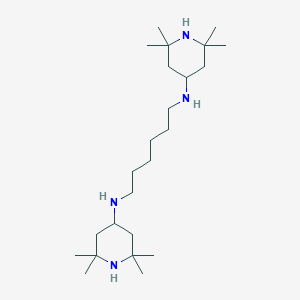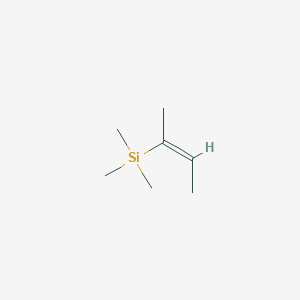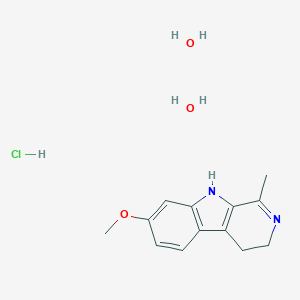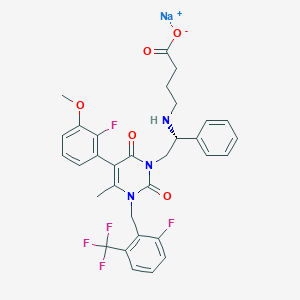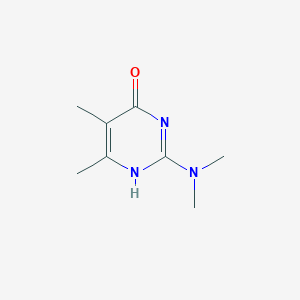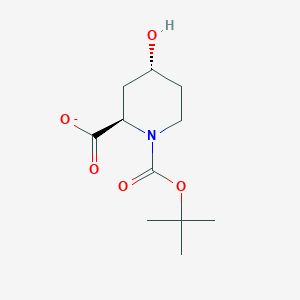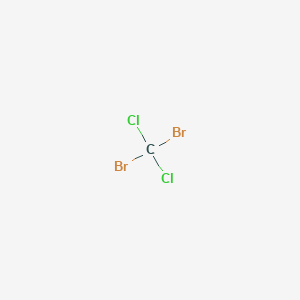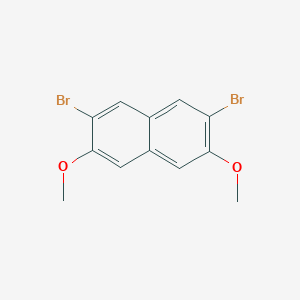
2,7-Dibromo-3,6-dimethoxynaphthalene
Vue d'ensemble
Description
2,7-Dibromo-3,6-dimethoxynaphthalene is a chemically significant compound, notable for its role in various synthetic and analytical applications. Its properties and reactions offer insights into the broader field of organic chemistry, particularly in the synthesis and characterization of complex organic molecules.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-Dimethoxynaphthalene, involves methylation using dimethyl sulfate and sodium hydroxide, yielding high purity products with over 85% yield (W. Dong-sheng, 2004). Although specific synthesis methods for 2,7-Dibromo-3,6-dimethoxynaphthalene aren't directly mentioned, the bromination of 2,7-dihydroxynaphthalene leads to dibromo derivatives and, upon methylation, can yield related dimethoxynaphthalenes (R. Cooke, Bl Johnson, & W. Owen, 1960).
Molecular Structure Analysis
Investigations into similar compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, through spectroscopic methods like FT-IR and FT-Raman, alongside theoretical calculations, provide detailed insights into molecular vibrations, optimized geometry, and other structural aspects (R. J. Xavier & E. Gobinath, 2012). Such analyses are crucial for understanding the structural characteristics of 2,7-Dibromo-3,6-dimethoxynaphthalene.
Chemical Reactions and Properties
The chemical behavior of dibrominated and dimethoxynaphthalenes under various conditions highlights the reactivity of such compounds. For example, bromination reactions and subsequent transformations into derivatives through methylation and carbonation offer insights into the chemical properties and potential applications of 2,7-Dibromo-3,6-dimethoxynaphthalene (R. Cooke, Bl Johnson, & W. Owen, 1960).
Applications De Recherche Scientifique
Matrix-Assisted Laser Desorption/Ionization : A study by Aiello et al. (2004) demonstrated the use of 2,7-dimethoxynaphthalene (DMN) in investigating the structure of polymetallic porphyrins through matrix-assisted laser desorption/ionization, which provided molecular radical cations and diagnostic fragments (Aiello et al., 2004).
Synthesis of Derivatives : Dong-sheng (2004) successfully synthesized 2,6-Dimethoxynaphthalene with high purity and yield, suggesting its potential for various applications (W. Dong-sheng, 2004).
Bromonaphthaquinone Formation : Wilson (1960) revealed a new bromonaphthaquinone and a transbromination of 1,6-dibromonaphthalene-2,7-diol, leading to a different azo-dye structure than previously expected (Wilson, 1960).
Bromination Isomers : Cooke et al. (1960) found that bromination of 2,7-dihydroxynaphthalene leads to 1,6- and 1,3-isomers, which can be further reduced to various brominated compounds (Cooke, Johnson, & Owen, 1960).
Synthesis of 2,7-dibromo-9-heterofluorenes : Chen et al. (2006) presented a method for synthesizing 2,7-dibromo-9-heterofluorenes, enabling new classes of inorganic and organometallic conjugated polymeric materials (Chen, Fan, Zheng, & Huang, 2006).
Charge Transfer Complexes : Press et al. (2012) explored the formation of charge transfer complexes with electron-rich naphthalene peri-dichalcogenides, leading to absorption features ranging from 300 to 1600 nm and low energy gaps (Press, Back, & Sutherland, 2012).
Bromination and Debromination in Naphthalenes : Giles et al. (1994) studied selective bromination and debromination in 2-acetoxymethyl-4,5,7-trialkoxynaphthalene, leading to the formation of various isomers and derivatives (Giles et al., 1994).
Substituted Naphthaquinones : Wilson (1958) demonstrated the preparation of new substituted naphthaquinones by oxidizing 2:7-dimethoxynaphthalene derivatives with chromic acid (Wilson, 1958).
Synthesis Optimization : Wu-biao (2010) focused on optimizing the synthesis of 6,7-dibromo-2,3-dicyanonaphthalene from o-xylene to increase yield and decrease cost (Duan Wu-biao, 2010).
Safety and Hazards
2,7-Dibromo-3,6-dimethoxynaphthalene is identified as an irritant . For more detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .
Relevant Papers The search results do not provide specific papers related to 2,7-Dibromo-3,6-dimethoxynaphthalene. For more detailed information, it is recommended to conduct a thorough literature search .
Propriétés
IUPAC Name |
2,7-dibromo-3,6-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYNFRCDWZQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348712 | |
| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-3,6-dimethoxynaphthalene | |
CAS RN |
105404-89-5 | |
| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



